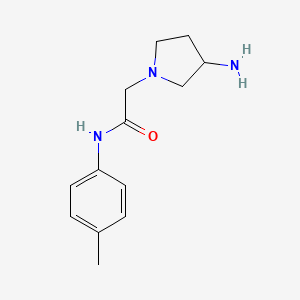

2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide

CAS No.: 1284525-69-4

Cat. No.: VC3075305

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1284525-69-4 |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C13H19N3O/c1-10-2-4-12(5-3-10)15-13(17)9-16-7-6-11(14)8-16/h2-5,11H,6-9,14H2,1H3,(H,15,17) |

| Standard InChI Key | WGFMVYOTEDEZHL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)N |

Introduction

Structural Analysis and Comparative Study

Key Structural Elements

The structure of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide can be broken down into three primary components:

-

Aminopyrrolidine Group: A five-membered nitrogen-containing ring with an amine functional group at the 3-position

-

Acetamide Linker: A flexible methylene bridge connected to an amide bond

-

p-Tolyl Terminal Group: A methylated phenyl ring providing aromatic character and potential binding interactions

This structural arrangement provides multiple sites for hydrogen bonding (the amine and amide groups), as well as aromatic interactions through the p-tolyl moiety, potentially enabling interactions with various biological targets.

Stereochemical Considerations

Enantiomeric Forms and Their Significance

The 3-aminopyrrolidin-1-yl component of the compound contains a stereogenic center, resulting in two possible enantiomeric forms: (R)-2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide and (S)-2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. The stereochemistry at this position may significantly impact the compound's biological activity and pharmaceutical properties.

Research on related compounds has demonstrated that enantiomeric forms can exhibit markedly different pharmacological profiles. For instance, in the case of 7-(3-aminopyrrolidin-1-yl)-1-(o,p-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, the (S)-enantiomer showed distinct biological activity compared to the racemic mixture . This precedent suggests that enantiomeric purity may be crucial for any potential applications of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide.

Methods for Stereoselective Synthesis

Stereoselective synthesis of aminopyrrolidine derivatives typically employs chiral starting materials or stereoselective reactions. Based on approaches used for related compounds, potential methods for the stereoselective synthesis of (S)-2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide might include:

-

Use of protected (S)-3-aminopyrrolidine as a starting material

-

Stereoselective reduction of an appropriate precursor

-

Resolution of racemic mixtures via chiral chromatography or crystallization

The literature concerning similar compounds indicates that azide reduction strategies may be particularly valuable for maintaining stereochemical integrity during synthesis. For example, the stereoselective synthesis of (S)-7-(3-aminopyrrolidin-1-yl) derivatives has been achieved through careful azide reduction protocols that preserve the configuration at the stereogenic center .

Synthetic Approaches

Approach via Protected Aminopyrrolidine

A feasible synthetic route might involve:

-

Protection of 3-aminopyrrolidine with an appropriate protecting group (e.g., Boc, Cbz)

-

N-alkylation with an appropriate haloacetamide derivative

-

Deprotection to reveal the primary amine

This approach would be analogous to methods described for other aminopyrrolidine derivatives in the research literature .

Approach via Azide Reduction

An alternative approach utilizing azide chemistry might proceed as follows:

-

Preparation of an appropriate azidopyrrolidine precursor

-

N-alkylation with a protected acetamide derivative

-

Selective reduction of the azide to the corresponding amine

This strategy draws from established protocols for synthesizing stereochemically pure aminopyrrolidine derivatives, as described in the patent literature for related compounds .

Challenges in Synthesis

Several challenges may be encountered in the synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide:

-

Regioselectivity: Ensuring selective reaction at the pyrrolidine nitrogen rather than the amine functionality

-

Stereochemical control: Maintaining or establishing the desired stereochemistry at the 3-position

-

Chemoselectivity: Differentiating between different nitrogen centers during various transformations

As noted in the patent literature for related compounds, careful selection of reduction conditions is critical when working with azide precursors to maintain stereochemical integrity and avoid side reactions .

Analytical Characterization

Chromatographic Considerations

For the analysis and purification of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide, several chromatographic approaches may be suitable:

-

HPLC: Reverse-phase chromatography using C18 columns with gradient elution of acetonitrile/water with 0.1% formic acid

-

Chiral Chromatography: For separation of enantiomers, chiral stationary phases such as polysaccharide-based columns might be employed

-

TLC: Silica gel with appropriate solvent systems such as dichloromethane/methanol mixtures

These analytical methods would be essential for confirming the identity, purity, and stereochemical composition of synthesized material.

Research Gaps and Future Directions

Current Limitations in Available Research

The search results reveal significant gaps in the research specifically addressing 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide. These limitations include:

-

Absence of direct synthetic procedures for the target compound

-

Lack of specific biological activity data

-

Limited structure-activity relationship studies involving the p-tolyl acetamide substituent

-

Insufficient analytical characterization data

These research gaps highlight opportunities for further investigation into this compound class.

Recommended Research Priorities

Based on the identified gaps, several research priorities emerge for advancing our understanding of 2-(3-aminopyrrolidin-1-yl)-N-(p-tolyl)acetamide:

-

Synthetic Methodology Development: Establishment of efficient and stereoselective routes to both enantiomers

-

Comprehensive Characterization: Full spectroscopic and analytical characterization of the compound

-

Biological Screening: Assessment of potential antimicrobial, enzyme inhibitory, and other biological activities

-

Structure-Activity Relationship Studies: Preparation and evaluation of structural analogs to establish SAR patterns

-

Computational Modeling: Molecular docking and simulation studies to predict potential biological targets

These research directions would significantly enhance our understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume